molecular formula C15H12ClNO4 B8266662 Benzyl 4-chlorobenzoyloxycarbamate

Benzyl 4-chlorobenzoyloxycarbamate

Cat. No.: B8266662
M. Wt: 305.71 g/mol
InChI Key: XNTUOSMWLSYSOU-UHFFFAOYSA-N
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Description

Benzyl 4-chlorobenzoyloxycarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a 4-chlorobenzoyloxycarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzyl 4-chlorobenzoyloxycarbamate typically involves the reaction of benzyl chloroformate with 4-chlorobenzoic acid in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or toluene. The general reaction scheme is as follows:

Benzyl chloroformate+4-chlorobenzoic acidBenzyl 4-chlorobenzoyloxycarbamate+HCl\text{Benzyl chloroformate} + \text{4-chlorobenzoic acid} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+4-chlorobenzoic acid→Benzyl 4-chlorobenzoyloxycarbamate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-chlorobenzoyloxycarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 4-chlorobenzoic acid and benzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Hydrolysis: Aqueous NaOH or HCl.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: 4-chlorobenzoic acid and benzyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-chlorobenzoyloxycarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-chlorobenzoyloxycarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the 4-chlorobenzoyloxy group, making it less reactive in certain substitution reactions.

    4-chlorobenzyl carbamate: Contains a 4-chlorobenzyl group instead of a benzyl group, leading to different reactivity and applications.

    Ethyl 4-chlorobenzoyloxycarbamate: Similar structure but with an ethyl group instead of a benzyl group, affecting its physical and chemical properties.

Uniqueness: Benzyl 4-chlorobenzoyloxycarbamate is unique due to the presence of both the benzyl and 4-chlorobenzoyloxy groups, which confer specific reactivity and potential applications that are distinct from other carbamates. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

IUPAC Name

phenylmethoxycarbonylamino 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-13-8-6-12(7-9-13)14(18)21-17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTUOSMWLSYSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzoyl chloride (13.1 mL, 102 mmol) is added slowly to a solution of benzyl hydroxycarbamate (19.0 g, 114 mmol) and triethylamine (14.4 mL, 104 mmol) in diethyl ether (500 mL) at 0° C. then stirred at room temperature for 1 h. The reaction is
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-chlorobenzoyloxycarbamate
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